Aerobactin (CAS 26198-65-2) is a specialized citrate-hydroxamate siderophore natively produced by pathogenic enteric bacteria, including hypervirulent Klebsiella pneumoniae (hvKP) and extraintestinal Escherichia coli [1]. While it possesses a moderate absolute ferric iron formation constant (Kf ≈ 10^23) compared to other siderophore classes, aerobactin is defined by its exceptional aqueous solubility, stability at physiological pH, and rapid secretion-recycling kinetics [2]. In procurement and material selection, it serves as a critical biochemical precursor and analytical probe, specifically utilized for its ability to selectively target the TonB-dependent IutA outer membrane receptor and evade host innate immune sequestration mechanisms [3].
Generic substitution with more common or higher-affinity siderophores fundamentally compromises assay integrity and targeted drug design [1]. Substituting with enterobactin, a ubiquitous catecholate siderophore with a vastly higher iron affinity (Kf ≈ 10^49), introduces severe hydrophobicity and membrane-partitioning artifacts, while also rendering the assay susceptible to neutralization by host lipocalin-2 (siderocalin) [2]. Conversely, substituting with deferoxamine (DFO)—a widely available commercial hydroxamate—fails in receptor-specific applications because DFO utilizes the Fhu transport pathway rather than the IutA receptor [3]. Consequently, aerobactin cannot be substituted when mapping IutA-dependent virulence pathways, designing targeted siderophore-antibiotic conjugates (SACs) for hvKP, or conducting transferrin-competition assays in human serum [REFS-1, REFS-3].
Despite having a lower absolute iron formation constant (Kf = 10^23) than the catecholate siderophore enterobactin (Kf = 10^49), aerobactin exhibits a significantly higher kinetic rate of iron removal from host transferrin [1]. This kinetic advantage allows aerobactin to outcompete higher-affinity chelators in dynamic, protein-rich physiological environments.
| Evidence Dimension | Rate of ferric iron removal from transferrin |
| Target Compound Data | High kinetic transfer rate in serum/ascites fluid models |
| Comparator Or Baseline | Enterobactin (slower transfer rate despite higher absolute affinity) |
| Quantified Difference | Aerobactin achieves a faster kinetic iron acquisition from transferrin than enterobactin in dynamic serum models. |
| Conditions | In vitro transferrin competition assays and human ascites fluid models |
This kinetic advantage makes aerobactin the mandatory choice for modeling iron acquisition in serum, ascites fluid, or transferrin-rich in vitro environments where equilibrium constants do not predict performance.
Enterobactin is rapidly neutralized by the host innate immune protein siderocalin (lipocalin-2) with sub-nanomolar affinity (Kd ≈ 0.4 nM), effectively shutting down its utility in unmodified in vivo models [1]. In contrast, aerobactin structurally evades siderocalin binding, maintaining its iron-scavenging functionality in the presence of host immune responses[1].
| Evidence Dimension | Siderocalin (Lipocalin-2) binding affinity |
| Target Compound Data | Evades binding (functional in vivo) |
| Comparator Or Baseline | Enterobactin (Kd ≈ 0.4 nM) |
| Quantified Difference | Aerobactin completely evades the sub-nanomolar sequestration experienced by enterobactin. |
| Conditions | Serum-containing in vitro assays and in vivo mammalian infection models |
Procurement of aerobactin is essential for in vivo efficacy models and serum-based assays where host proteins would otherwise sequester and inactivate standard catecholate siderophores.
Enterobactin is highly hydrophobic, partitioning strongly into lipid membranes and requiring enzymatic tailoring (e.g., IroB/IroE) for optimal diffusion and function[1]. Aerobactin, conversely, is highly water-soluble and functions efficiently in aqueous media without the need for host-specific enzymatic modification or complex formulation [1].
| Evidence Dimension | Aqueous solubility and membrane partitioning |
| Target Compound Data | High aqueous solubility, low membrane retention |
| Comparator Or Baseline | Enterobactin (highly hydrophobic, high membrane partitioning) |
| Quantified Difference | Aerobactin avoids the membrane sequestration that limits enterobactin's diffusion in unmodified aqueous systems. |
| Conditions | Aqueous in vitro assays lacking bacterial tailoring esterases |
Aerobactin ensures high reproducibility and processability in aqueous in vitro assays without the need for complex lipid formulations or co-expression of tailoring enzymes.
Aerobactin selectively binds the IutA outer membrane receptor, which is critical for targeting hypervirulent bacterial strains[1]. The commercial standard deferoxamine (DFO), despite its high affinity (Kf = 10^30.6), targets the alternative FhuD/FhuB transport system, rendering it ineffective as a targeting vector for IutA-specific conjugate development [2].
| Evidence Dimension | Outer membrane receptor specificity |
| Target Compound Data | IutA receptor specific |
| Comparator Or Baseline | Deferoxamine (FhuD/FhuB pathway specific) |
| Quantified Difference | Absolute divergence in transport pathway utilization. |
| Conditions | Siderophore-antibiotic conjugate (SAC) uptake assays in Gram-negative bacteria |
For developers of 'Trojan horse' antimicrobials targeting hypervirulent K. pneumoniae, aerobactin is the required precursor to ensure specific IutA-mediated cellular entry.
Aerobactin serves as a highly specific precursor for linking beta-lactams or other antimicrobials to target IutA-expressing multidrug-resistant pathogens, successfully bypassing porin-mediated resistance mechanisms [1].
Utilized as the benchmark chelator in transferrin-rich media, where its superior iron-removal kinetics outperform higher-affinity catecholates like enterobactin, making it ideal for physiological modeling [2].
Employed as the native competitive ligand in high-throughput screening assays designed to identify novel small-molecule inhibitors of the IutA transport pathway in hypervirulent strains [3].